molecular formula C21H17ClN2O3 B3739187 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide

2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide

Cat. No. B3739187
M. Wt: 380.8 g/mol
InChI Key: ZFWUUSGRIXFXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. Furthermore, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells. Furthermore, it has been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. It has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide in lab experiments include its ability to inhibit the growth of cancer cells and exhibit anti-inflammatory and anti-microbial activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide. These include:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of this compound.
2. Investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its anti-tumor activity.
3. Development of novel derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of this compound as an anti-microbial agent.
Conclusion
In conclusion, 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. Its mechanism of action involves its interaction with various cellular targets, leading to the inhibition of cancer cell growth and the reduction of inflammation. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound, including the development of novel derivatives with improved pharmacological properties and investigation of its potential use in the treatment of other diseases.

Scientific Research Applications

2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-27-17-9-4-6-14(12-17)20(25)23-15-7-5-8-16(13-15)24-21(26)18-10-2-3-11-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWUUSGRIXFXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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